5-(3-Fluoro-5-(trifluoromethyl)phenyl)thiazol-2-amine
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Overview
Description
5-(3-Fluoro-5-(trifluoromethyl)phenyl)thiazol-2-amine is a heterocyclic compound that features a thiazole ring substituted with a 3-fluoro-5-(trifluoromethyl)phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Fluoro-5-(trifluoromethyl)phenyl)thiazol-2-amine typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a thiourea derivative and an α-haloketone. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate.
Introduction of the Fluoro and Trifluoromethyl Groups: The 3-fluoro-5-(trifluoromethyl)phenyl group can be introduced through a Suzuki-Miyaura coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of more efficient catalysts and reagents to improve yield and reduce costs.
Chemical Reactions Analysis
Types of Reactions
5-(3-Fluoro-5-(trifluoromethyl)phenyl)thiazol-2-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The thiazole ring can undergo nucleophilic substitution reactions, particularly at the C-2 position.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Bases: Sodium hydroxide, potassium carbonate
Catalysts: Palladium-based catalysts for coupling reactions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can lead to various substituted thiazole derivatives, while oxidation can produce sulfoxides or sulfones.
Scientific Research Applications
5-(3-Fluoro-5-(trifluoromethyl)phenyl)thiazol-2-amine has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique electronic properties make it useful in the development of advanced materials such as organic semiconductors and light-emitting diodes.
Biological Research: It is used in the study of biological pathways and mechanisms, particularly those involving thiazole-containing compounds.
Industrial Applications: The compound is used in the synthesis of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-(3-Fluoro-5-(trifluoromethyl)phenyl)thiazol-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit or activate certain enzymes by binding to their active sites, thereby affecting biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
5-(3-(Trifluoromethyl)phenyl)thiazol-2-amine: Similar structure but lacks the fluoro substituent.
5-(4-Fluoro-3-(trifluoromethyl)phenyl)-1,3,4-thiadiazol-2-amine: Contains a thiadiazole ring instead of a thiazole ring.
2-Fluoro-5-(trifluoromethyl)phenyl isocyanate: Contains an isocyanate group instead of an amine group.
Uniqueness
The uniqueness of 5-(3-Fluoro-5-(trifluoromethyl)phenyl)thiazol-2-amine lies in its specific combination of a thiazole ring with both fluoro and trifluoromethyl substituents. This combination imparts unique electronic and steric properties, making it valuable in various applications where such properties are desired.
Properties
Molecular Formula |
C10H6F4N2S |
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Molecular Weight |
262.23 g/mol |
IUPAC Name |
5-[3-fluoro-5-(trifluoromethyl)phenyl]-1,3-thiazol-2-amine |
InChI |
InChI=1S/C10H6F4N2S/c11-7-2-5(8-4-16-9(15)17-8)1-6(3-7)10(12,13)14/h1-4H,(H2,15,16) |
InChI Key |
UUALTKHNYGVBHE-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1C(F)(F)F)F)C2=CN=C(S2)N |
Origin of Product |
United States |
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